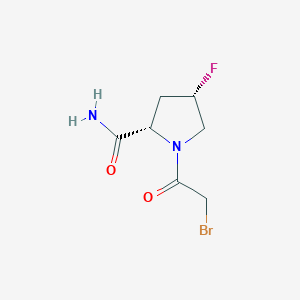
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is a synthetic compound that belongs to the class of fluorinated prolinamides This compound is characterized by the presence of a bromoacetyl group and a fluorine atom attached to the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Fluorination: The fluorine atom is introduced into the proline ring through a fluorination reaction. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Bromoacetylation: The bromoacetyl group is introduced by reacting the fluorinated proline derivative with bromoacetyl bromide in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle hazardous reagents.
化学反应分析
Types of Reactions
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with a thiol would yield a thioether derivative.
Oxidation: Oxidation of the bromoacetyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromoacetyl group can yield an alcohol derivative.
Hydrolysis: Hydrolysis of the amide bond results in the formation of the corresponding carboxylic acid and amine.
科学研究应用
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromoacetyl group.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide involves its interaction with molecular targets through its reactive functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can influence the compound’s binding affinity and selectivity towards specific targets.
相似化合物的比较
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound has a similar bromoacetyl group but differs in the substitution pattern on the pyrrolidine ring.
(3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another related compound with a different ester group.
Uniqueness
(4S)-1-(Bromoacetyl)-4-fluoro-L-prolinamide is unique due to the presence of both a bromoacetyl group and a fluorine atom on the proline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
426844-29-3 |
|---|---|
分子式 |
C7H10BrFN2O2 |
分子量 |
253.07 g/mol |
IUPAC 名称 |
(2S,4S)-1-(2-bromoacetyl)-4-fluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H10BrFN2O2/c8-2-6(12)11-3-4(9)1-5(11)7(10)13/h4-5H,1-3H2,(H2,10,13)/t4-,5-/m0/s1 |
InChI 键 |
AHAIPXCZKXPTSF-WHFBIAKZSA-N |
手性 SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)C(=O)CBr)F |
规范 SMILES |
C1C(CN(C1C(=O)N)C(=O)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



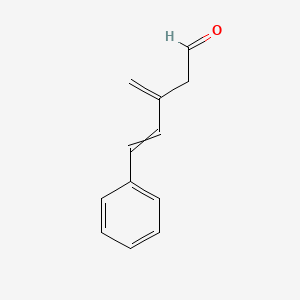
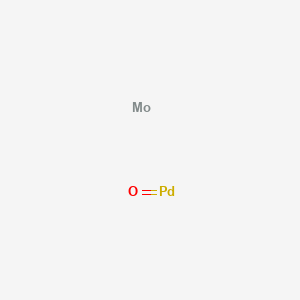



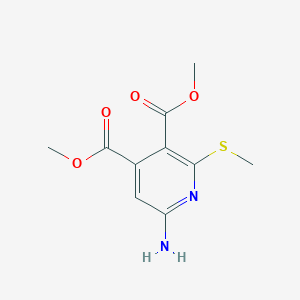
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

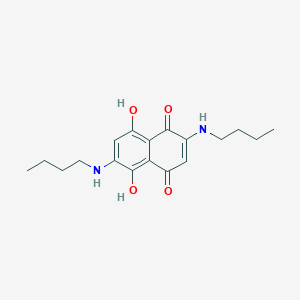
![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

